![molecular formula C6H5BrO3 B13452973 1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13452973.png)
1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-oxabicyclo[320]heptane-2,4-dione is a bicyclic compound with a unique structure that includes a bromine atom and an oxabicyclo ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione typically involves the bromination of 3-oxabicyclo[3.2.0]heptane-2,4-dione. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
化学反応の分析
Types of Reactions
1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-oxabicyclo[3.2.0]heptane-2,4-dione.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of 3-oxabicyclo[3.2.0]heptane-2,4-dione.
Reduction Reactions: The major product is 3-oxabicyclo[3.2.0]heptane-2,4-dione.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
科学的研究の応用
1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The oxabicyclo ring system provides a rigid framework that can influence the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Similar Compounds
3-Oxabicyclo[3.2.0]heptane-2,4-dione: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Oxabicyclo[3.1.0]hexane-2,4-dione: Has a different ring size, affecting its reactivity and applications.
Cyclobutane-1,2-dicarboxylic anhydride: Similar in structure but lacks the oxabicyclo ring system.
Uniqueness
1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione is unique due to the presence of both the bromine atom and the oxabicyclo ring system. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H5BrO3 |
|---|---|
分子量 |
205.01 g/mol |
IUPAC名 |
1-bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C6H5BrO3/c7-6-2-1-3(6)4(8)10-5(6)9/h3H,1-2H2 |
InChIキー |
KMRBKECRFQFRLQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1C(=O)OC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
![2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452894.png)
![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)
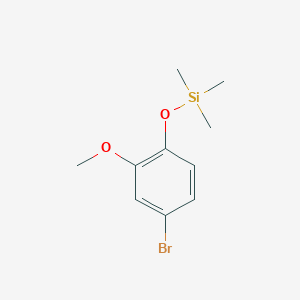

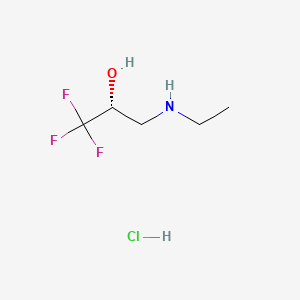
![(5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)

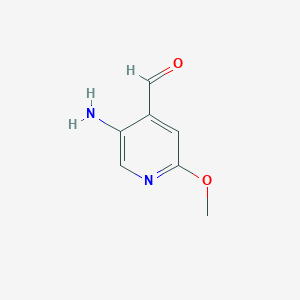
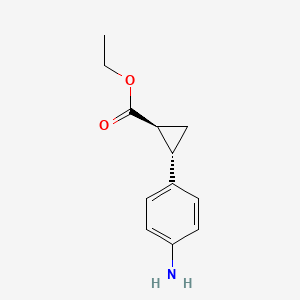
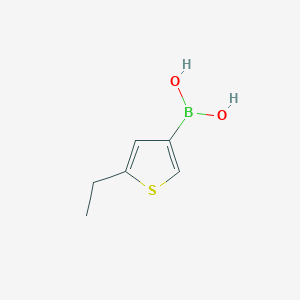
![[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (R-EDDP)](/img/structure/B13452943.png)
![{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13452951.png)

